molecular formula C27H32Cl3N7 B1450052 N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride CAS No. 911004-45-0

N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride

Cat. No.: B1450052
CAS No.: 911004-45-0
M. Wt: 560.9 g/mol
InChI Key: IPMZLKUUQSFUTA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride is a useful research compound. Its molecular formula is C27H32Cl3N7 and its molecular weight is 560.9 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in redox reactions, potentially influencing oxidative stress pathways . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.

Cellular Effects

The effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, it can alter gene expression patterns by interacting with transcription factors or epigenetic modifiers, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence pathways related to energy production, such as glycolysis or the citric acid cycle, by modulating the activity of key enzymes. These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, or mitochondria. Its distribution within tissues can also vary, depending on factors such as tissue type and blood flow.

Subcellular Localization

The subcellular localization of N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]benzenamine trihydrochloride is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes.

Properties

IUPAC Name

dimethyl-[4-[6-[6-(4-methylpiperazine-1,4-diium-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]azanium;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7.3ClH/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34;;;/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMZLKUUQSFUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CC[NH+](CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)[NH+](C)C.[Cl-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride
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N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride
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N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride
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N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride
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N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride
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N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride

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